N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide

Catalog No.
S3015375
CAS No.
868146-19-4
M.F
C19H26ClNO2S
M. Wt
367.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenze...

CAS Number

868146-19-4

Product Name

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methylbenzenesulfonamide

Molecular Formula

C19H26ClNO2S

Molecular Weight

367.93

InChI

InChI=1S/C19H26ClNO2S/c1-13-6-17(2-3-18(13)20)24(22,23)21-5-4-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3

InChI Key

SLTURVUMLVLMAT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl

Solubility

not available

Antiviral Research

Specific Scientific Field: Medicinal chemistry and virology.

Summary: This compound has shown promise as an antiviral agent. Researchers have investigated its inhibitory activity against various viruses, including tick-borne encephalitis virus. The presence of the adamantane fragment in its structure contributes to its antiviral properties.

Experimental Procedures: Results:

Soluble Epoxide Hydrolase (sEH) Inhibition

Specific Scientific Field: Biochemistry and drug discovery.

Summary: Researchers are exploring the compound’s potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH is involved in the arachidonic acid cascade, and inhibiting it may have therapeutic implications.

Experimental Procedures:
Results:

Alzheimer’s Disease Therapy

Specific Scientific Field: Neuropharmacology and drug design.

Summary: The compound is being investigated as a potential drug for symptomatic therapy in Alzheimer’s disease.

Experimental Procedures:
Results:
  • Origin: Information on the origin and natural occurrence of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is currently unavailable. It may be a synthetic compound designed for a specific research purpose.
  • Significance: The significance of this compound in scientific research is unclear without more context. Sulfonamides are a class of organic compounds with diverse applications in medicinal chemistry []. The presence of the adamantane group and chloromethylbenzene may indicate potential for research in areas like antiviral agents or materials science, but specific research findings are needed for confirmation.

Molecular Structure Analysis

  • N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide contains several key functional groups:
    • Adamantane cage: A rigid tricyclic structure known for its lipophilicity and potential for modifying biological properties.
    • Chloromethylbenzene: Introduces a chlorine atom and an aromatic ring, which can influence reactivity and interactions with other molecules.
    • Sulfonamide group (SO2NH2): A common moiety in pharmaceuticals, often associated with enzyme inhibition or protein binding [].

Chemical Reactions Analysis

  • Due to the limited information available, specific details about the synthesis or reactions of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide are not currently known.
  • Sulfonamides can be synthesized through various methods, often involving the reaction of a sulfonyl chloride with an amine []. The presence of the adamantane and chloromethylbenzene groups would likely require specific modifications to standard synthesis procedures.

Physical And Chemical Properties Analysis

Data on the physical and chemical properties of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is not available in the public scientific literature.

  • Properties to consider include:
    • Melting point
    • Boiling point
    • Solubility in various solvents
    • Stability
    • Log P (octanol-water partition coefficient) - an indicator of lipophilicity

Without specific research findings, the mechanism of action of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is unknown.

  • Potential mechanisms could involve:
    • Inhibition of enzymes due to the sulfonamide group [].
    • Interaction with biological membranes due to the adamantane group's lipophilicity.
    • Binding to specific proteins or receptors based on the overall structure.

Information on the safety hazards of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is not currently available.

  • General safety considerations for handling unknown compounds include:
    • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
    • Working in a well-ventilated fume hood.
    • Following safe laboratory practices for handling potentially hazardous materials.

XLogP3

5.7

Dates

Modify: 2023-08-17

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